molecular formula C12H14N4OS B2973362 4-Amino-6-methyl-3-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one CAS No. 869068-00-8

4-Amino-6-methyl-3-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one

Cat. No. B2973362
CAS RN: 869068-00-8
M. Wt: 262.33
InChI Key: TUFALEFVEZCSFM-UHFFFAOYSA-N
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Description

“4-Amino-6-methyl-3-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one” is a chemical compound. It is also known as Metamitron . It is commonly used as a pesticide .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H10N4O . The molecular weight is 202.21 .

Scientific Research Applications

Synthesis and Antimicrobial Activities

1,2,4-Triazine derivatives, including those similar to 4-Amino-6-methyl-3-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one, have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit significant antimicrobial properties against various microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Inhibition of Carbonic Anhydrases

Some 1,2,4-triazine derivatives have been investigated for their inhibitory action on carbonic anhydrase enzymes, which are crucial for various physiological processes. These compounds show appreciable inhibition of human carbonic anhydrase isoforms, suggesting potential therapeutic applications in treating diseases where these enzymes are implicated (Havránková et al., 2018).

Nanofiltration Membrane Development

The synthesis of novel sulfonated 1,2,4-triazine derivatives has contributed to the development of thin-film composite nanofiltration membranes with improved water flux and dye rejection capabilities. These advancements in membrane technology are crucial for the treatment of polluted water, showcasing the compound's utility in environmental engineering (Liu et al., 2012).

Structural Analysis and Molecular Design

The molecular structure of 1,2,4-triazine derivatives, including those related to the specified compound, has been elucidated, providing insights into their chemical behavior and potential for further modifications to enhance their biological activities or physicochemical properties (Hwang et al., 2006).

Catalyst and Solvent-Free Synthesis

Efficient synthetic approaches for 1,2,4-triazine derivatives have been developed, involving catalyst- and solvent-free conditions. These methods underscore the compound's versatility in synthetic chemistry, enabling greener production processes (Moreno-Fuquen et al., 2019).

properties

IUPAC Name

4-amino-6-methyl-3-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-8-3-5-10(6-4-8)7-18-12-15-14-9(2)11(17)16(12)13/h3-6H,7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFALEFVEZCSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(C(=O)N2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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